molecular formula C10H16BrN3 B2962820 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine CAS No. 1039987-25-1

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine

Cat. No. B2962820
M. Wt: 258.163
InChI Key: BVVHJAFIYIQILS-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties, which make it useful in a variety of applications. In

Scientific Research Applications

Application in Polymer Research

Scientific Field

Polymer Chemistry

Summary of the Application

The compound N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), which is structurally similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .

Methods of Application

The copolymerization process is carried out in toluene at 70 °C. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Results or Outcomes

The copolymerizations of DMAPMA with DA or DMA have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Application in Drug Delivery Systems

Scientific Field

Pharmaceutical Sciences

Summary of the Application

Amine-containing monomers, similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, are used to synthesize self-healing pH-responsive hydrogels for drug delivery applications .

Methods of Application

These hydrogels are synthesized via free radical polymerization and RAFT polymerization .

Results or Outcomes

The synthesized polymers were found to be flexible chain polymers. The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm −3 .

Application in CO2 Sensing

Scientific Field

Environmental Science

Summary of the Application

Poly(N-[3-(dimethylamino)propyl] methacrylamide), a compound similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, is used in the development of CO2 sensors .

Methods of Application

The polymer is synthesized by free radical polymerization and its electrical response to CO2 is measured over long exposure times in both aqueous and solid phases .

Results or Outcomes

The resistance of the polymer first decreases over time, reaching a minimum, followed by a gradual increase with further exposure to CO2 .

Application in Antimicrobial Surfactants

Scientific Field

Biochemistry

Summary of the Application

3-(Dimethylamino)-1-propylamine, a compound structurally similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, is used in the preparation of surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve the synthesis of the surfactant and testing its antimicrobial activity .

Results or Outcomes

The surfactants exhibit biological activity against various types of bacteria and fungi .

Application in Indole Derivatives

Scientific Field

Medicinal Chemistry

Summary of the Application

Indole derivatives, which can be synthesized from compounds similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve the synthesis of the indole derivatives and testing their biological activity .

Results or Outcomes

The indole derivatives exhibit a wide range of biological activities, making them of interest for the development of new therapeutic agents .

Application in Imidazole Derivatives

Summary of the Application

The derivatives of 1, 3-diazole, which can be synthesized from compounds similar to “5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve the synthesis of the 1, 3-diazole derivatives and testing their biological activity .

Results or Outcomes

The 1, 3-diazole derivatives exhibit a wide range of biological activities, making them of interest for the development of new therapeutic agents .

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVHJAFIYIQILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine

CAS RN

1039987-25-1
Record name 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine
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